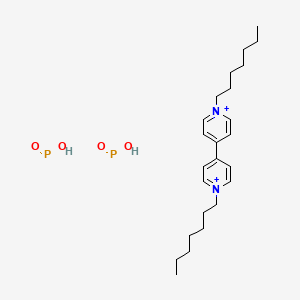

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is an organic compound known for its unique electrochromic properties. It is a derivative of bipyridinium, which is commonly used in various electronic applications due to its ability to undergo reversible redox reactions .

Preparation Methods

The synthesis of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate typically involves the reaction of 4,4’-bipyridine with 1-bromoheptane in the presence of a suitable solvent such as acetonitrile . The reaction conditions often require heating and stirring to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, making it useful in electrochemical applications.

Substitution Reactions: It can undergo substitution reactions where one of the heptyl groups is replaced by another functional group.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate is characterized by its ability to undergo reversible redox reactions. This property allows it to function as a redox-active electrolyte in electrochemical devices. The compound’s structure includes heptyl groups that enhance its electrochromic properties, making it suitable for various electronic applications.

Chemistry

- Electrochromic Materials : The compound is utilized in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its ability to change color in response to an electric current makes it valuable for display technologies.

- Redox Reactions : It participates in oxidation and reduction reactions, which are fundamental in electrochemical applications. This capability is exploited in various chemical syntheses and analytical methods.

Biology and Medicine

- Biosensors : The redox properties of this compound make it a promising candidate for biosensors. These sensors can detect biological molecules through changes in electrical signals or colorimetric responses.

- Diagnostic Tools : Its application extends to diagnostic tools where it can be used to monitor biochemical reactions or the presence of specific biomolecules in medical diagnostics.

Industry

- Energy Storage Devices : The compound is employed in the fabrication of supercapacitors and other energy storage devices. Its efficient quenching system for conjugated polyelectrolytes enhances the performance of these devices by improving charge storage capabilities.

- Organic Electronics : Beyond OLEDs and LCDs, it finds use in organic photovoltaics (OPVs) where its electrochromic properties can improve light absorption and conversion efficiency.

Case Study 1: Electrochromic Devices

A study demonstrated the use of this compound in electrochromic devices. The device exhibited rapid switching times and high color contrast ratios, making it suitable for applications in smart windows and displays. The research highlighted the compound's stability and reversibility during cycling tests.

Case Study 2: Biosensor Development

In another study focused on biosensor technology, the compound was integrated into a sensor platform for glucose detection. The results indicated a significant increase in sensitivity compared to traditional methods. The electrochemical response was attributed to the compound's ability to facilitate electron transfer between the enzyme and the electrode surface.

Mechanism of Action

The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate involves its ability to undergo reversible redox reactions. This property allows it to act as a redox-active electrolyte in electrochemical devices. The molecular targets include conjugated polyelectrolytes, which it efficiently quenches, thereby enhancing the performance of electronic devices .

Comparison with Similar Compounds

1,1’-Diheptyl-4,4’-bipyridinium diphosphinate is unique compared to other similar compounds due to its heptyl groups, which enhance its electrochromic properties. Similar compounds include:

1,1’-Diheptyl-4,4’-bipyridinium dibromide: Another heptyl viologen used in electrochromic applications.

Methyl viologen dichloride: Known for its use in herbicides and as a redox indicator.

Ethyl viologen dibromide: Used in similar electrochemical applications but with different alkyl chain lengths.

These comparisons highlight the uniqueness of 1,1’-Diheptyl-4,4’-bipyridinium diphosphinate in terms of its specific electrochromic properties and applications.

Biological Activity

1,1'-Diheptyl-4,4'-bipyridinium diphosphinate (DHBP) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DHBP, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C24H38N2P2

- Molecular Weight : 514.38 g/mol

- CAS Number : 6159-05-3

The compound consists of a bipyridinium core with heptyl substituents and diphosphinate groups, which contribute to its biological properties.

Biological Activity Overview

This compound has been studied primarily for its role as an inhibitor of calcium release in muscle cells. This compound exhibits muscle relaxant properties and has been investigated for its effects on various biological systems.

DHBP functions by inhibiting calcium release from the sarcoplasmic reticulum (SR). It interacts with the ryanodine receptor, blocking calcium-induced calcium release (CICR), which is crucial for muscle contraction. The compound has demonstrated the following specific actions:

- Inhibition of Calcium Release : DHBP inhibits calcium release induced by caffeine and polylysine with IC50 values of 5 μg/mL and 4 μg/mL respectively .

- Blocking Muscle Contractions : It effectively blocks muscle twitches elicited by direct electrical stimulation and contractions induced by caffeine or ryanodine .

In Vitro Studies

In vitro studies have shown that DHBP can significantly inhibit [^3H]-ryanodine binding in a dose-dependent manner, achieving nearly complete inhibition at higher concentrations (20-30 μg/mL) . The compound's ability to inhibit calcium uptake by SR further underscores its potential therapeutic applications in conditions characterized by excessive muscle contraction.

Case Studies

A notable study reported the effects of DHBP on muscle cells in a laboratory setting. The results indicated that pretreatment with DHBP led to a marked reduction in muscle contraction intensity in response to stimuli. This suggests potential applications in treating muscle spasms or conditions like malignant hyperthermia.

Comparative Biological Activity

To provide context for the biological activity of DHBP, a comparison with other related compounds is useful:

| Compound Name | Mechanism of Action | IC50 Value (μg/mL) | Biological Activity |

|---|---|---|---|

| DHBP | Calcium release inhibitor | 2.5 (ryanodine binding) | Muscle relaxant |

| Alendronate | Collagenase inhibitor | 76 ± 1 | Antimicrobial |

| Tiludronate | Collagenase inhibitor | 63 ± 3 | Antimicrobial |

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 1,1'-Diheptyl-4,4'-bipyridinium dibromide, and how do they ensure purity?

Methodological Answer:

The compound is typically synthesized via quaternization of 4,4'-bipyridine with heptyl bromide under controlled conditions. Key steps include:

- Reaction Setup : Conducted in anhydrous solvents (e.g., acetonitrile) under nitrogen to prevent oxidation.

- Purification : Recrystallization from ethanol/water mixtures to remove unreacted precursors .

- Characterization :

Q. Basic: What electrochemical properties make this compound suitable for electrochromic applications?

Methodological Answer:

The compound belongs to the viologen family, exhibiting reversible redox behavior:

- Reduction Potentials : The one-electron reduction potential (E°’) is critical for color switching (e.g., clear ↔ bluish purple) .

- Spectroelectrochemical Analysis : UV-Vis spectroscopy coupled with cyclic voltammetry (CV) confirms absorbance changes at ~600 nm during reduction .

- Counterion Effects : The dibromide salt enhances solubility, while diphosphinate derivatives may alter stability and switching speed .

Q. Advanced: How does the compound inhibit calcium release in cellular assays, and what experimental controls are necessary?

Methodological Answer:

Studies indicate DHBP (dibromide salt) inhibits caffeine- and thapsigargin-induced calcium release in rat platelets (IC50 = 4–5 µg/mL) . Key considerations:

- Dose-Response Curves : Validate specificity using calcium fluorophores (e.g., Fura-2) across 1–10 µg/mL .

- Control Experiments :

- Toxicity Screening : Measure cell viability (e.g., MTT assay) to ensure observed effects are not due to cytotoxicity .

Q. Advanced: What mechanisms underlie its electrochromic behavior, and how do environmental factors influence performance?

Methodological Answer:

The electrochromic mechanism involves reversible electron transfer and ion migration:

- Redox Mechanism :

- Environmental Factors :

- Device Optimization : Pair with WO₃ or ionic liquids to enhance contrast ratio and cycling stability .

Q. Advanced: How should researchers address contradictions in reported solubility and stability data?

Methodological Answer:

Discrepancies often arise from variations in counterions or purity:

- Solubility : The dibromide salt is water-soluble, while diphosphinate derivatives may require polar aprotic solvents (e.g., DMF) .

- Stability :

- Reproducibility : Report synthesis conditions (e.g., reaction time, solvent ratios) to enable direct comparisons .

Q. Advanced: What methodologies are used to study its interaction with biological membranes, and what are the pitfalls?

Methodological Answer:

Properties

CAS No. |

91795-60-7 |

|---|---|

Molecular Formula |

C24H40N2O4P2+2 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;phosphenous acid |

InChI |

InChI=1S/C24H38N2.2HO2P/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-3-2/h13-16,19-22H,3-12,17-18H2,1-2H3;2*(H,1,2)/q+2;; |

InChI Key |

KWPOEHWZLDZCBA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.OP=O.OP=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.